Alpha-Terpineol

Description

alpha-TERPINEOL has been reported in Camellia sinensis, Callistemon citrinus, and other organisms with data available.

2-(4-Methyl-3-cyclohexen-1-yl)-2-propanol is a metabolite found in or produced by Saccharomyces cerevisiae.

component of dettol; RN given refers to cpd without isomeric designation

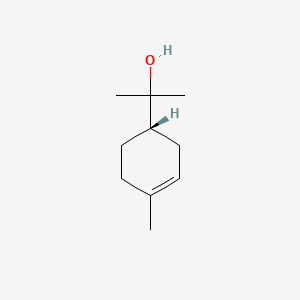

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOACPNHFRMFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68540-43-2 (hydrochloride salt) | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5026625 | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with an odor of lilac; [HSDB] Some forms are liquid; [Merck Index] White low melting solid; mp = 31-32 deg C; [MSDSonline], colourless, viscous liquid with a lilac-like odour | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

218-221 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1:8 OR MORE IN 50% ALCOHOL; SOL IN PROPYLENE GLYCOL, Very soluble in benzene, acetone, Very soluble in alcohol, ether, In water, 7100 mg/L at 25 °C, slightly soluble in glycerol and water, 1 ml in 2 ml 70% alcohol; 1 ml in 4 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.935 at 20 °C/20 °C, 0.930-0.936 | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Terpineol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/352/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.04 [mmHg], VP: 5 mm Hg at 80 to 81 mm Hg /L-alpha-Terpineol/, 0.0423 mm Hg at 24 °C | |

| Record name | alpha-Terpineol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid, Pure alpha-isomer is white, crystalline powder | |

CAS No. |

98-55-5, 8000-41-7, 8006-39-1, 10482-56-1 | |

| Record name | α-Terpineol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpineol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Menth-1-en-8-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpineol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-menth-1-en-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21334LVV8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35-40 °C, Viscous at room temperature; mp: 40-41 °C /d-isomer/; congealing point: +2 °C | |

| Record name | alpha-Terpineol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Significance of Alpha-Terpineol

An In-Depth Technical Guide to the Alpha-Terpineol Biosynthesis Pathway in Plants

Alpha-terpineol is a naturally occurring monocyclic terpenoid alcohol that is a major constituent of the essential oils of many plant species, including lilacs, pine, and eucalyptus. It is highly valued for its pleasant, lilac-like aroma, leading to its extensive use in the fragrance, cosmetic, and food industries as a flavoring and scenting agent.[1] Beyond its aromatic properties, alpha-terpineol exhibits a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects, making it a molecule of significant interest for drug development and therapeutic applications.

This guide provides a comprehensive technical overview of the alpha-terpineol biosynthesis pathway in plants. We will delve into the core biochemical reactions, the key enzymes involved, the intricate regulatory networks, and the state-of-the-art methodologies employed by researchers to investigate this pathway. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to explore, manipulate, and harness this vital metabolic route for scientific and industrial advancement.

The Core Biosynthetic Pathway: From Primary Metabolism to a Fragrant Monoterpenoid

The synthesis of alpha-terpineol, like all terpenoids, begins with the universal five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] Plants uniquely utilize two distinct and spatially separated pathways to generate these essential precursors.[3][4]

Part 1: The Upstream Feeder Pathways - MVA and MEP

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway is a well-established route for IPP synthesis in eukaryotes.[5][6][7] It primarily supplies precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30) like sterols, and other cytosolic isoprenoids.[2][7][8]

-

The 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway: Located within the plastids, the MEP pathway is the primary source of IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20) like gibberellins, and tetraterpenes (C40) such as carotenoids.[4][5][7][8] As alpha-terpineol is a monoterpene, its biosynthesis is predominantly reliant on the MEP pathway for precursor supply.[9]

Caption: Compartmentalization of IPP and DMAPP biosynthesis via the MVA and MEP pathways.

Part 2: Formation of the Monoterpene Precursor - Geranyl Pyrophosphate (GPP)

Within the plastids, the enzyme Geranyl Pyrophosphate Synthase (GPPS) catalyzes the crucial head-to-tail condensation of one molecule of DMAPP with one molecule of IPP.[9][10][11] This reaction forms Geranyl Pyrophosphate (GPP), the ten-carbon (C10) acyclic precursor for all monoterpenes, including alpha-terpineol.[12][13] The availability and regulation of GPPS activity represent a key control point in the overall flux towards monoterpenoid production.[10]

Part 3: The Final Cyclization Step - Alpha-Terpineol Synthase

The final and defining step in the pathway is the conversion of the linear GPP molecule into the cyclic alpha-terpineol. This complex transformation is catalyzed by a specific class of enzyme known as a terpene synthase (TPS), in this case, an alpha-terpineol synthase (α-TPS) .[14][15][16]

The catalytic mechanism proceeds through a multi-step carbocationic cascade within the enzyme's active site:

-

Ionization: The diphosphate moiety of GPP is eliminated, generating a geranyl cation.[1]

-

Cyclization: The geranyl cation undergoes isomerization and cyclization to form a key intermediate, the α-terpinyl cation.[1][17]

-

Hydration: The reaction is terminated by the nucleophilic attack of a water molecule on the carbocation, followed by deprotonation, to yield the final alpha-terpineol product.[1][14]

It is critical to note that many plant TPS enzymes are multi-product catalysts, meaning a single α-TPS enzyme can produce a spectrum of related monoterpenes (e.g., limonene, β-pinene, 1,8-cineole) in addition to alpha-terpineol, often in fixed ratios.[18][19][20][21]

Caption: Enzymatic conversion of GPP to alpha-terpineol by alpha-terpineol synthase.

Regulation of Biosynthesis: A Tightly Controlled Network

The production of alpha-terpineol is not constitutive but is instead tightly regulated by a complex interplay of genetic, developmental, and environmental cues. This ensures that the plant can produce this valuable compound when and where it is needed, for instance, for defense or pollinator attraction.[2][9]

| Regulatory Mechanism | Description | Key Factors / Examples |

| Transcriptional Control | The expression of genes encoding pathway enzymes, particularly TPS genes, is a primary control point. This is governed by specific promoter elements and the transcription factors (TFs) that bind to them.[22] | Transcription Factors: WRKY, AP2/ERF, bHLH families.[22][23][24] Hormonal Induction: Jasmonic acid (JA) and Salicylic acid (SA) signaling pathways often upregulate TPS expression in response to stress.[2][20][23][24] |

| Developmental & Tissue Specificity | Alpha-terpineol synthesis is often localized to specific tissues (e.g., flowers, fruits, leaves, glandular trichomes) and is dependent on the developmental stage of the plant.[2][23] | Gene expression profiles often correlate with the emission of volatile terpenes from specific organs, such as flowers, to attract pollinators.[19] |

| Environmental Stimuli | Both biotic (e.g., herbivore feeding, pathogen infection) and abiotic (e.g., high light, temperature stress) factors can trigger a significant increase in terpenoid production as a key component of the plant's induced defense response.[2][20][23][24] | The accumulation of SaTPS1 and SaTPS2 transcripts in Santalum album is dramatically induced by MeJA, SA, and temperature stress, suggesting a defensive role.[20] |

Methodologies for Pathway Investigation: A Practical Guide

Investigating the alpha-terpineol pathway requires a multi-faceted approach, combining analytical chemistry to identify the product and molecular biology to characterize the genes and enzymes responsible.

Caption: A generalized experimental workflow for identifying and characterizing an α-TPS.

Protocol 1: Extraction and Quantification of Alpha-Terpineol by GC-MS

This protocol provides a general framework for the analysis of volatile compounds from plant tissue.

Causality: The choice of a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) is based on the lipophilic nature of monoterpenes, ensuring efficient extraction. GC-MS is the gold standard because it separates complex volatile mixtures (GC) and provides structural information for confident identification (MS).

Methodology:

-

Sample Preparation: Harvest a known weight (e.g., 100-500 mg) of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolism.

-

Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle or a bead mill homogenizer.

-

Extraction: Transfer the powder to a glass vial. Add 1.5 mL of a suitable solvent (e.g., hexane or MTBE) containing an internal standard (e.g., isobutylbenzene at 2.5 µM) for accurate quantification.[25] Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle agitation to allow for complete extraction.

-

Clarification: Centrifuge the sample (e.g., 4000 x g for 15 min) to pellet the plant debris.[26]

-

Analysis: Carefully transfer the supernatant to a new GC vial. Inject 1 µL of the extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Data Processing: Analyze the resulting chromatogram. Identify the alpha-terpineol peak by comparing its retention time and mass spectrum to that of an authentic chemical standard. Quantify the compound based on the peak area relative to the internal standard.

Protocol 2: Functional Characterization of a Candidate α-TPS Gene

This workflow outlines the process from gene cloning to functional validation.

Causality: Heterologous expression in a non-native host like E. coli is essential. These bacteria lack native terpene synthesis pathways, providing a "clean" background to unambiguously determine the function of the introduced plant enzyme. The use of a substrate like GPP directly tests the enzyme's ability to produce monoterpenes.

Methodology:

-

Gene Identification and Cloning:

-

Extract total RNA from the plant tissue known to produce alpha-terpineol. Synthesize first-strand cDNA.[27]

-

Use bioinformatics to mine transcriptome data or design degenerate PCR primers based on conserved regions of known terpene synthases to amplify a partial gene fragment.[19][28]

-

Use Rapid Amplification of cDNA Ends (RACE) PCR to obtain the full-length open reading frame (ORF).[19]

-

-

Heterologous Expression:

-

Clone the full-length α-TPS ORF (often with the plastidial transit peptide removed to improve soluble expression) into an E. coli expression vector, such as pET28a or pET32b, which adds a His-tag for purification.[20][29]

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a liquid culture and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation and lyse them (e.g., by sonication).

-

Purify the recombinant His-tagged protein from the crude cell lysate using a Ni-NTA agarose affinity column.[20]

-

Verify the purity and size of the protein using SDS-PAGE.

-

-

In Vitro Enzyme Assay: [19][25]

-

Prepare a reaction mixture in a glass GC vial. A typical 500 µL reaction contains:

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4)

-

Divalent Cation (10-15 mM MgCl₂) - essential for TPS activity

-

Reducing Agent (5 mM DTT)

-

Purified Protein (approx. 40-50 µg)

-

-

Initiate the reaction by adding the substrate, Geranyl Pyrophosphate (GPP), to a final concentration of ~100 µM.

-

Overlay the aqueous reaction with 500 µL of hexane to trap the volatile products as they are formed.[25]

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by vortexing to extract the products into the hexane layer.

-

Analyze 1 µL of the hexane phase by GC-MS to identify the enzymatic products, confirming the synthesis of alpha-terpineol.

-

Metabolic Engineering and Biotechnological Outlook

The elucidation of the alpha-terpineol biosynthesis pathway opens exciting avenues for metabolic engineering.[30][31] By manipulating the expression of key genes, scientists can enhance the production of this valuable compound in both native plants and microbial systems.

Key Strategies:

-

Overexpression of α-TPS: Introducing and overexpressing a highly active α-TPS gene is a direct approach to increase product formation.[31][32]

-

Enhancing Precursor Supply: Upregulating rate-limiting enzymes in the MEP pathway (like DXS) or overexpressing GPPS can boost the pool of GPP available for the terminal synthase.[33]

-

Microbial Production: Engineering microorganisms like Saccharomyces cerevisiae or E. coli to express the plant-based pathway (GPPS and α-TPS) offers a scalable and sustainable platform for industrial production of alpha-terpineol, independent of agricultural constraints.[33][34]

The continued exploration of this pathway, from the discovery of novel TPS enzymes to the fine-tuning of regulatory networks, holds immense potential. This knowledge will not only deepen our understanding of plant biochemistry but also empower the development of new products and technologies in the pharmaceutical, agricultural, and fragrance industries.

References

-

Research progress in biosynthesis and regulation of plant terpenoids. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Bohlmann, J., Meyer-Gauen, G., & Croteau, R. (1998). Plant terpenoid synthases: Molecular biology and phylogenetic analysis. Proceedings of the National Academy of Sciences, 95(8), 4126-4133. Retrieved from [Link]

-

Compare and contrast the MEP and MVA pathways. (n.d.). Slideshare. Retrieved from [Link]

-

Tholl, D. (2015). Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications. F1000Research, 4, 631. Retrieved from [Link]

-

Plant Terpenoids Biosynthesis and Transcriptional Regulation. (2023). Journal of Plant Science and Molecular Breeding. Retrieved from [Link]

-

Yu, F., & Utsumi, R. (2009). Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis. Cellular and Molecular Life Sciences, 66(18), 3043-3052. Retrieved from [Link]

-

Terpineol. (n.d.). Wikipedia. Retrieved from [Link]

-

Mevalonate pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

-

Cloning and Characterization of Terpene Synthase (Tps) Genes from Ginkgo biloba. (2016). Plant Molecular Biology Reporter. Retrieved from [Link]

-

The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase. (2020). The Plant Cell. Retrieved from [Link]

-

Vranová, E., Coman, D., & Gruissem, W. (2013). Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis. Annual Review of Plant Biology, 64, 665-700. Retrieved from [Link]

-

Non-mevalonate pathway. (n.d.). Wikipedia. Retrieved from [Link]

-

The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. (2016). Plant Physiology. Retrieved from [Link]

-

Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots. (2014). PLOS ONE. Retrieved from [Link]

-

The biosynthesis pathway of geranyl (GPP) and farnesyl pyrophosphate (FPP) via the coupling of isoprene units. (n.d.). ResearchGate. Retrieved from [Link]

-

Protein Expression and Terpene Synthase Enzyme Assays. (n.d.). Bio-protocol. Retrieved from [Link]

-

Gao, Y., et al. (2018). Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida. Journal of Experimental Botany, 69(18), 4341-4355. Retrieved from [Link]

-

(-)-alpha-terpineol synthase. (n.d.). Wikipedia. Retrieved from [Link]

-

Ruiz-Sola, M. Á., & Rodríguez-Concepción, M. (2012). Plant geranylgeranyl diphosphate synthases: every (gene) family has a story. Trends in Plant Science, 17(9), 522-531. Retrieved from [Link]

-

Trapp, S. C., & Croteau, R. B. (2001). Genomic organization of plant terpene synthases and molecular evolutionary implications. Genetics, 158(2), 811-832. Retrieved from [Link]

-

Genome-Wide Identification, Characterization, and Expression Analysis of the Geranylgeranyl Pyrophosphate Synthase (GGPPS) Gene Family Reveals Its Importance in Chloroplasts of Brassica oleracea L. (2023). MDPI. Retrieved from [Link]

-

Synthesis of geranyl pyrophosphate (GPP) in plants. (n.d.). ResearchGate. Retrieved from [Link]

-

Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi. (2021). Frontiers in Plant Science. Retrieved from [Link]

-

Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album. (2019). BMC Plant Biology. Retrieved from [Link]

-

Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications. (2024). MDPI. Retrieved from [Link]

-

[Metabolic engineering of terpenoids in plants]. (2012). PubMed. Retrieved from [Link]

-

Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa. (2022). PeerJ. Retrieved from [Link]

-

Aharoni, A., et al. (2005). Metabolic engineering of terpenoid biosynthesis in plants. Phytochemistry Reviews, 4, 1-21. Retrieved from [Link]

-

(+)-alpha-terpineol synthase. (n.d.). Wikipedia. Retrieved from [Link]

-

Associations between the α-terpineol synthase gene and α-terpineol content in different grapevine varieties. (2017). Journal of Plant Biochemistry and Biotechnology. Retrieved from [Link]

-

TPS-Aterp - Alpha terpineol synthase, chloroplastic - Pinus banksiana (Jack pine). (n.d.). UniProt. Retrieved from [Link]

-

Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (2012). Research Square. Retrieved from [Link]

-

Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids. (2013). Pharmaceuticals. Retrieved from [Link]

-

Zhang, C., et al. (2019). Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory. Microbial Cell Factories, 18(1), 160. Retrieved from [Link]

-

Terpene Synthase (TPS) Family Member Identification and Expression Pattern Analysis in Flowers of Dendrobium chrysotoxum. (2023). MDPI. Retrieved from [Link]

-

Associations between the α-terpineol synthase gene and α-terpineol content in different grapevine varieties. (2017). Taylor & Francis Online. Retrieved from [Link]

-

The complete functional characterisation of the terpene synthase family in tomato. (2020). The Plant Journal. Retrieved from [Link]

-

(PDF) Estimation of total Terpenoids concentration in plant tissues using a monoterpene, Linalool as standard reagent. (n.d.). ResearchGate. Retrieved from [Link]

-

Enzyme Assay Protocol. (n.d.). University of California, San Diego. Retrieved from [Link]

-

α-terpineol - Biosynthesis and Synthesis (Structure Elucidate). (2022). YouTube. Retrieved from [Link]

-

Adaptation of a simple method to determine the total terpenoid content in needles of coniferous trees. (2016). ResearchGate. Retrieved from [Link]

-

Schematic overview of α-Terpineol biosynthesis in S. cerevisiae. (n.d.). ResearchGate. Retrieved from [Link]

-

[Analysis of terpineol and improvement of technology process in terpineol production]. (2002). PubMed. Retrieved from [Link]

Sources

- 1. Terpineol - Wikipedia [en.wikipedia.org]

- 2. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 5. Compare and contrast the MEP and MVA pathways. Consider things such a.pdf [slideshare.net]

- 6. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 7. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 8. Plant geranylgeranyl diphosphate synthases: every (gene) family has a story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The functional evolution of architecturally different plant geranyl diphosphate synthases from geranylgeranyl diphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 16. (+)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and functional characterization of three new terpene synthase genes involved in chemical defense and abiotic stresses in Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uniprot.org [uniprot.org]

- 22. journalssystem.com [journalssystem.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. peerj.com [peerj.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Genomic organization of plant terpene synthases and molecular evolutionary implications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 30. [Metabolic engineering of terpenoids in plants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. d-nb.info [d-nb.info]

- 32. Frontiers | Plant Metabolic Engineering Strategies for the Production of Pharmaceutical Terpenoids [frontiersin.org]

- 33. Alpha-Terpineol production from an engineered Saccharomyces cerevisiae cell factory - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Technical Guide to the Novel Biological Activities of Alpha-Terpineol

Executive Summary

Alpha-terpineol (α-terpineol), a naturally occurring monoterpene alcohol, has long been recognized for its pleasant lilac-like aroma, leading to its widespread use in fragrances and flavorings.[1][2][3] However, a growing body of preclinical research has illuminated a spectrum of potent biological activities, positioning α-terpineol as a compelling candidate for therapeutic development. This technical guide provides an in-depth analysis of these novel activities, focusing on the molecular mechanisms, and presents validated experimental protocols for researchers, scientists, and drug development professionals. We will explore its significant anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, offering a data-driven perspective on its potential to address unmet needs in oncology, inflammatory disorders, and neurology.

Introduction to Alpha-Terpineol

Alpha-terpineol is the major constituent in a mixture of isomeric monoterpene alcohols.[3] Found in the essential oils of numerous plants, including pine, sage (Salvia libanotica), and Myristica fragrans, it is characterized by its lipophilic nature, allowing for effective interaction with cellular membranes.[4][5] While traditionally used in folk medicine, rigorous scientific investigation is now uncovering the mechanistic basis for its therapeutic effects.[6]

Chemical Structure:

-

Formula: C₁₀H₁₈O

-

Molar Mass: 154.25 g/mol

-

Isomers: Alpha-, Beta-, Gamma-Terpineol, and Terpinen-4-ol are common isomers, with α-terpineol being one of the most abundant in nature.[6]

Pharmacokinetics and Safety Profile

For any compound to be considered for therapeutic development, a thorough understanding of its safety is paramount. Toxicological studies on α-terpineol indicate a low order of acute oral and dermal toxicity, with LD50 values in rats and rabbits generally exceeding 2000 mg/kg.[7][8] The Joint Expert Committee on Food Additives (JECFA) has concluded that it poses no safety concern at current intake levels as a flavoring agent.[1] However, high doses administered via gavage have been associated with reproductive toxicity in male rats, a phenomenon linked to high peak plasma concentrations that are not observed with dietary administration.[2][9] This highlights the critical importance of dose and administration route in preclinical and clinical study design.

Core Biological Activities and Mechanisms of Action

Anticancer Activity

Alpha-terpineol has demonstrated significant cytotoxic and antitumor activities across a range of cancer cell lines, including lung, breast, colorectal, and leukemia.[4][10][11][12] The primary mechanism appears to be the induction of apoptosis and cell cycle arrest through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13][14]

Mechanism of Action: NF-κB Inhibition

NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and cancer progression.[4][13] In many tumors, NF-κB is constitutively active, promoting proliferation and preventing apoptosis.[13] Alpha-terpineol has been shown to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in a dose-dependent manner.[4][13] This inhibition leads to the downregulation of NF-κB target genes, such as Interleukin-1 beta (IL-1β), which are crucial for tumor cell growth and survival.[4][13][14] Furthermore, studies have shown that α-terpineol can induce DNA fragmentation and clastogenic effects, leading to early and late-stage apoptosis in tumor cells.[10][11][12]

Caption: NF-κB signaling pathway inhibited by Alpha-Terpineol.

Quantitative Data: Cytotoxicity of Alpha-Terpineol

| Cell Line | Cancer Type | Key Finding | Reference |

| Small Cell Lung Carcinoma | Lung | Most sensitive cell line tested. | [4] |

| Sarcoma 180 (murine) | Sarcoma | Reduced viability by 50.9% at 100 µg/mL. | [11][12] |

| Breast Adenocarcinoma | Breast | Exhibited cytostatic effect. | [15][16] |

| Chronic Myeloid Leukemia | Leukemia | Exhibited cytostatic effect. | [15][16] |

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of α-terpineol are closely linked to its anticancer activities, primarily through the modulation of the NF-κB pathway.[4][17] It effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17][18] Studies using animal models, such as carrageenan-induced paw edema, have demonstrated its ability to inhibit neutrophil influx and reduce inflammation.[19] This activity is also associated with a reduction in nitric oxide (NO) production and inhibition of cyclooxygenase (COX) enzymes.[17][18][19] These mechanisms contribute to its observed antihypernociceptive (pain-reducing) effects in models of inflammatory pain.[19]

Antioxidant Properties

Oxidative stress is a key pathological factor in numerous diseases, including neurodegenerative disorders and cancer.[20][21] Alpha-terpineol exhibits significant antioxidant effects.[20][22] It has been shown to inhibit lipid peroxidation, a process that damages cell membranes, by reducing levels of malondialdehyde (MDA), a key marker of oxidative stress.[20][22] While its free radical scavenging activity in assays like DPPH is modest, its performance in the Oxygen Radical Absorbance Capacity (ORAC) assay is comparable to commercial antioxidants, indicating its potential to neutralize damaging reactive oxygen species (ROS).[15][16][23][24]

Antimicrobial Activity

Alpha-terpineol possesses broad-spectrum antimicrobial activity against various foodborne pathogens, including Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus.[25][26][27] Its mechanism of action involves the disruption of bacterial cell structure.[25][28] The hydroxyl group of α-terpineol is believed to interact with the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular components like ATP.[25][26][27] This disruption of the proton motive force and cellular integrity ultimately results in bacterial cell death.[26][27] Transmission electron microscopy has revealed significant morphostructural alterations in bacteria exposed to α-terpineol, including ruptured cell walls and condensed cytoplasm.[25][28]

Neuroprotective and Anticonvulsant Effects

Emerging evidence highlights the neuroprotective potential of α-terpineol. In models of Parkinson's disease, it has been shown to reduce oxidative stress, lower ROS accumulation, and decrease apoptosis in neuronal cells.[29][30] It also enhances locomotor function and improves the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[29][30] In models of cerebral ischemia, α-terpineol treatment attenuated memory impairment and reduced oxidative damage in the hippocampus.[20]

Furthermore, α-terpineol has demonstrated dose-dependent anticonvulsant activity.[5][31] It has been shown to inhibit seizure episodes in genetic animal models of absence epilepsy and increase the latency to convulsions in chemically-induced seizure models.[5][32] The mechanism may involve the enhancement of GABAergic neurotransmission, a key inhibitory pathway in the brain.[31][33]

Methodologies for Studying Alpha-Terpineol

To ensure the reproducibility and validity of research findings, standardized protocols are essential. The following sections detail common methodologies used to evaluate the biological activities of α-terpineol.

In Vitro Assay: MTT for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[34][35] The amount of formazan produced is directly proportional to the number of viable cells.[36]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of α-terpineol (and appropriate vehicle and positive controls) for a specified duration (e.g., 24, 48, or 72 hours).[37]

-

MTT Addition: Add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[35][38]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[35][38]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[35][37]

-

Absorbance Reading: Measure the absorbance of the solution at 550-570 nm using a microplate reader.[37][38]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Model: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of novel compounds.[39][40] A subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[39][40]

Protocol:

-

Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.

-

Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and α-Terpineol treatment groups (various doses).[39]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[39]

-

Compound Administration: Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) 30-60 minutes prior to carrageenan injection.[39][41]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[39][40][41]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[39][41]

-

Data Analysis: Calculate the percentage increase in paw volume compared to the baseline measurement. Determine the percentage inhibition of edema for treated groups relative to the vehicle control group.

Future Directions and Therapeutic Potential

The compelling preclinical data for α-terpineol strongly supports its potential as a therapeutic agent. Its multifaceted mechanism of action, particularly the inhibition of the central inflammatory mediator NF-κB, makes it an attractive candidate for complex diseases like cancer and chronic inflammatory conditions. Its neuroprotective properties suggest potential applications in neurodegenerative diseases such as Parkinson's and Alzheimer's.[22][29]

Future research should focus on:

-

Pharmacokinetic Optimization: Developing formulations to improve bioavailability and maintain therapeutic concentrations while avoiding the toxicity associated with high peak plasma levels.

-

Combination Therapies: Investigating the synergistic effects of α-terpineol with existing chemotherapeutic agents to enhance efficacy and reduce side effects.

-

Clinical Translation: Designing and executing well-controlled clinical trials to validate the safety and efficacy of α-terpineol in human subjects for specific disease indications.

Conclusion

Alpha-terpineol has transitioned from a simple fragrance and flavoring agent to a promising multi-target therapeutic candidate. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neuronal survival provides a strong rationale for its continued investigation and development. The methodologies outlined in this guide offer a framework for researchers to further explore and validate the significant biological activities of this versatile natural compound.

References

-

Hassan, S. T. S., et al. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Moghimi, A., et al. (2017). Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats. Avicenna Journal of Phytomedicine. [Link]

-

Hassan, S. T. S., et al. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

de Oliveira, D. M., et al. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Letters in Drug Design & Discovery. [Link]

-

Li, L., et al. (2013). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. Journal of Oleo Science. [Link]

-

de Almeida, R. N., et al. (2017). Monoterpenoid Terpinen-4-ol Exhibits Anticonvulsant Activity in Behavioural and Electrophysiological Studies. Oxidative Medicine and Cellular Longevity. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

de Oliveira Junior, R. G., et al. (2012). α-Terpineol Reduces Mechanical Hypernociception and Inflammatory Response. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Belsito, D., et al. (2008). Fragrance material review on alpha-terpineol. Food and Chemical Toxicology. [Link]

-

Elango, T., et al. (2025). Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. Neurochemical Research. [Link]

-

iLab. (2022). Cytotoxicity Test by MTT Assay- Procedure, Analysis and Results. iLab. [Link]

-

Yang, Y., et al. (2023). Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria. Journal of Applied Microbiology. [Link]

-

Elango, T., et al. (2025). Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae. ResearchGate. [Link]

-

de Oliveira, D. M., et al. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Letters in Drug Design & Discovery. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Shanmugavel, G., et al. (2024). Functional assays of neurotoxicity testing of α-terpineol in Wistar rats. Toxicology Research and Application. [Link]

-

de Oliveira, D. M., et al. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Bentham Science. [Link]

-

Luo, D., et al. (2007). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]

-

Khodamoradi, E., et al. (2021). A study on alpha-terpineol in Alzheimer's disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils. Brazilian Journal of Pharmaceutical Sciences. [Link]

-

Yang, Y., et al. (2023). Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria. ResearchGate. [Link]

-

Li, L., et al. (2013). (PDF) Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. ResearchGate. [Link]

-

Shanmugavel, G., et al. (2024). Reproductive and developmental toxicity of α-terpineol in Wistar rats. Journal of Applied Toxicology. [Link]

-

Environmental Protection Agency. (2021). IN-11083, α-Terpineol. Regulations.gov. [Link]

-

Bicas, J. L., et al. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. Food and Chemical Toxicology. [Link]

-

Hassan, S. T., et al. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. Anticancer Research. [Link]

-

Shah, A. J., et al. (2014). Characterization of α-Terpineol as an Anti-inflammatory Component of Orange Juice by in Vitro Studies Using Oral Buccal Cells. ResearchGate. [Link]

-

de Oliveira Junior, R. G., et al. (2012). α-terpineol reduces mechanical hypernociception and inflammatory response. Basic & Clinical Pharmacology & Toxicology. [Link]

-

Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, terpineol, CAS Registry Number 8000-41-7. Food and Chemical Toxicology. [Link]

-

Chellian, R., et al. (2012). Anticonvulsant activity of α-terpineol isolated from myristica fragrans in gaers model of absence epilepsy. Houston Methodist Scholars. [Link]

-

Pop, A., et al. (2022). DPPH scavenging antioxidant activity of alpha terpineol and cinnamaldehyde... ResearchGate. [Link]

-

Álvarez-Ordoñez, A., et al. (2024). Investigating the Antimicrobial Properties of Essential Oil Constituents and Their Mode of Action. Foods. [Link]

-

Chellian, R., et al. (2012). Anticonvulsant activity of α-terpineol isolated from myristica fragrans in gaers model of absence epilepsy. ResearchGate. [Link]

-

Nizioł-Łukaszewska, Z., et al. (2020). Antioxidant Activities of Ethanolic Extracts Obtained from α-Pinene-Containing Plants and Their Use in Cosmetic Emulsions. Antioxidants. [Link]

-

Bicas, J. L., et al. (2011). Evaluation of the Antioxidant and Antiproliferative Potential of Bioflavors. ResearchGate. [Link]

-

DrugInfoSys.com. (n.d.). Terpineol - Drug Monograph. DrugInfoSys.com. [Link]

-

de Sousa, D. P., et al. (2007). Evolution of the Anticonvulsant Activity of α-Terpineol. ResearchGate. [Link]

-

de Sousa, D. P., et al. (2007). Evolution of the Anticonvulsant Activity of Α-Terpineol. Amanote Research. [Link]

-

National Center for Biotechnology Information. (n.d.). Alpha-Terpineol. PubChem. [Link]

-

de Sousa, D. P. (2015). α-Terpineol, a natural monoterpene: A review of its biological properties. SciSpace. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Reproductive and developmental toxicity of α-terpineol in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpineol - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 4. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. (PDF) α-Terpineol, a natural monoterpene: A review of its biological properties (2018) | Christina Khaleel | 235 Citations [scispace.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies | Bentham Science [eurekaselect.com]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. α-terpineol reduces mechanical hypernociception and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Monoterpenoid Terpinen-4-ol Exhibits Anticonvulsant Activity in Behavioural and Electrophysiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 36. clyte.tech [clyte.tech]

- 37. acmeresearchlabs.in [acmeresearchlabs.in]

- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 39. benchchem.com [benchchem.com]

- 40. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 41. inotiv.com [inotiv.com]

Unveiling the In Vitro Mechanisms of Action of Alpha-Terpineol: A Technical Guide for Researchers

Introduction: Alpha-Terpineol, a Monoterpene of Therapeutic Promise

Alpha-terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, including pine and lilac, has emerged as a compound of significant interest in biomedical research. Its pleasant aroma has long been utilized in the fragrance industry, but its pharmacological properties are now taking center stage. A growing body of in vitro evidence demonstrates its potential as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these activities, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their investigations. We will delve into the core signaling pathways modulated by alpha-terpineol and provide detailed experimental protocols to facilitate the validation and further exploration of its therapeutic potential.

Anticancer Mechanisms: Inducing Cell Demise and Halting Proliferation

Alpha-terpineol exhibits notable cytotoxic effects against a range of cancer cell lines, with a particularly high sensitivity observed in small cell lung carcinoma.[1][2][3][4] Its anticancer activity is not merely cytotoxic but is orchestrated through a multi-pronged approach involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway: A Central Hub of Action

A pivotal mechanism in alpha-terpineol's anticancer activity is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers.[1][4] Alpha-terpineol has been shown to inhibit the translocation of NF-κB into the nucleus in a dose-dependent manner.[1][4] This inhibition leads to the downregulation of several NF-κB target genes, including the pro-inflammatory cytokine IL-1β and its receptor IL1R1.[1][2][3][4]

Diagram: Inhibition of NF-κB Pathway by Alpha-Terpineol

Caption: Alpha-terpineol inhibits the NF-κB signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Alpha-terpineol effectively induces apoptosis, or programmed cell death, in cancer cells.[5][6][7][8] This is achieved, in part, by modulating the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, alpha-terpineol has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in breast cancer cell lines.[5][8] Furthermore, it can induce DNA fragmentation and loss of cell membrane integrity, leading to both early and late-stage apoptosis, as well as necrosis.[6][7][8]

In addition to inducing apoptosis, alpha-terpineol can arrest the cell cycle, preventing cancer cells from proliferating.[5] Studies have shown that it can cause an accumulation of cells in the Sub-G1 phase of the cell cycle, which is indicative of apoptosis.[5][8]

| Cancer Cell Line | Reported Effect | IC50 (mM) |

| Small Cell Lung Carcinoma (NCI-H69) | Cytotoxicity | 0.26[1][4] |

| Colorectal Cancer (HCT-116, HCT-8) | Cytotoxicity | Sensitive[1][4] |

| Myeloma (RPMI 8226/S) | Cytotoxicity | Sensitive[1][4] |

| Breast Cancer (MCF-7) | Cytotoxicity, Apoptosis, Cell Cycle Arrest | 33.0 µg/mL[5] |

| Sarcoma 180 | Cytotoxicity, Genotoxicity, Apoptosis | - |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the cytotoxic effects of alpha-terpineol on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of alpha-terpineol (e.g., 0.1 to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Mechanisms: Quelling the Inflammatory Cascade

Chronic inflammation is a known driver of various diseases, including cancer. Alpha-terpineol exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[1][9][10]

Inhibition of Pro-inflammatory Cytokines and Mediators

Alpha-terpineol has been demonstrated to reduce the production of several pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[9][11][12] It also inhibits the production of nitric oxide (NO), a key inflammatory mediator.[9] Furthermore, some studies suggest it can selectively inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the synthesis of prostaglandins, which are potent inflammatory molecules.[9] The inhibition of IL-6 production is particularly noteworthy, as alpha-terpineol has been shown to inhibit the gene expression of the IL-6 receptor.[13]

Diagram: Anti-inflammatory Workflow of Alpha-Terpineol

Caption: Alpha-terpineol's anti-inflammatory experimental workflow.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

This protocol outlines the Griess assay to quantify nitrite, a stable product of NO, in macrophage culture supernatants.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate.

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of alpha-terpineol for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Mechanisms: Disrupting Microbial Defenses

Alpha-terpineol possesses broad-spectrum antimicrobial activity against various bacteria and fungi.[1][14] Its primary mechanism of action involves the disruption of microbial cell membrane integrity and function.[14][15]

Membrane Disruption and Leakage of Cellular Contents

The lipophilic nature of alpha-terpineol allows it to partition into the lipid bilayer of the microbial cell membrane.[14] This interaction increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids.[14][15] This loss of cellular contents ultimately results in cell death. Electron microscopy studies have revealed significant morphological changes in bacteria treated with alpha-terpineol, including cell shrinkage, membrane rupture, and cytoplasmic condensation.[14][16][17] The hydroxyl group of alpha-terpineol is thought to play a crucial role by forming bonds with components of the bacterial cell envelope.[18]

Diagram: Antimicrobial Mechanism of Alpha-Terpineol

Caption: Alpha-terpineol disrupts the bacterial cell membrane.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform two-fold serial dilutions of alpha-terpineol in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of alpha-terpineol that completely inhibits visible bacterial growth.

Antioxidant Mechanisms: Scavenging Free Radicals

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Alpha-terpineol exhibits antioxidant properties, contributing to its overall therapeutic potential.[10][19]

Direct Radical Scavenging Activity

In vitro assays have demonstrated the ability of alpha-terpineol to scavenge free radicals. While its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is reported to be low, it shows comparable activity to commercial antioxidants in the ORAC (Oxygen Radical Absorbance Capacity) assay.[20][21][22] The ORAC assay measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals. Alpha-terpineol's capacity to neutralize these damaging radicals highlights its potential to mitigate oxidative stress. Some studies also suggest it can induce the activity of antioxidant enzymes like superoxide dismutase (SOD).[23]

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

-

Reagent Preparation: Prepare solutions of fluorescein (fluorescent probe), AAPH (peroxyl radical generator), Trolox (a vitamin E analog, as a standard), and alpha-terpineol.

-

Assay Setup: In a black 96-well plate, add fluorescein, the antioxidant (Trolox or alpha-terpineol), and buffer.

-

Initiation of Reaction: Add AAPH to all wells to initiate the radical-generating reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at 485 nm excitation and 520 nm emission over time using a fluorescence microplate reader.

-

Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is expressed as Trolox equivalents.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly supports the multifaceted pharmacological potential of alpha-terpineol. Its ability to modulate critical cellular pathways involved in cancer, inflammation, microbial growth, and oxidative stress positions it as a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to rigorously evaluate and expand upon these findings. Future research should focus on elucidating the precise molecular interactions of alpha-terpineol with its targets, exploring potential synergistic effects with other therapeutic agents, and translating these in vitro findings into in vivo models to assess its efficacy and safety for various disease applications.

References

-

Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research, 30(6), 1911-1919. [Link]

-

Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. PubMed. [Link]

-

Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha terpineol: a potential anticancer agent which acts through suppressing NF-kappaB signalling. Semantic Scholar. [Link]

-

Quintans-Júnior, L. J., Guimarães, A. G., Santana, M. T., Araújo, B. S., Siqueira, J. S., & Quintans, J. S. (2013). α-Terpineol Reduces Mechanical Hypernociception and Inflammatory Response. ResearchGate. [Link]

-

Hassan, S. B., Gali-Muhtasib, H., Göransson, H., & Larsson, R. (2010). Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling. Anticancer Research. [Link]

-

Nogueira, M. N. M., Aquino, S. G., Junior, C. R. A., & Spolidorio, D. M. P. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. PubMed. [Link]

-

Li, L., Li, Z., Wang, Y., Luo, M., Liu, D., & Lv, R. (2023). Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria. PubMed. [Link]

-

Held, S., Schieberle, P., & Somoza, V. (2007). Characterization of alpha-terpineol as an anti-inflammatory component of orange juice by in vitro studies using oral buccal cells. PubMed. [Link]

-

Caring Sunshine. (n.d.). Relationship: Infection (bacterial) and Alpha-terpineol. Caring Sunshine. [Link]

-

Bicas, J. L., Neri-Numa, I. A., Ruiz, A. L. T. G., de Carvalho, J. E., & Pastore, G. M. (2011). Evaluation of the antioxidant and antiproliferative potential of bioflavors. PubMed. [Link]

-

Nogueira, M. N. M., Aquino, S. G., Junior, C. R. A., & Spolidorio, D. M. P. (2014). Terpinen-4-ol and alpha-terpineol (tea tree oil components) inhibit the production of IL-1β, IL-6 and IL-10 on human macrophages. ResearchGate. [Link]

-

Held, S., Schieberle, P., & Somoza, V. (2007). Characterization of α-Terpineol as an Anti-inflammatory Component of Orange Juice by in Vitro Studies Using Oral Buccal Cells. ResearchGate. [Link]

-

Candrasari, A., Salsabila, I. A., & Meiyanto, E. (2019). The effect of a-terpineol on cell cycle, apoptosis and Bcl-2 family protein expression of breast cancer cell line MCF-7. ResearchGate. [Link]

-

de Oliveira, M. G. B., de Vasconcelos, C. F. B., de Lira, D. P., de Oliveira, J. F., de Oliveira, F. A., & de Almeida, R. N. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. PubMed. [Link]

-

Li, L., Li, Z., Wang, Y., Luo, M., Liu, D., & Lv, R. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. ResearchGate. [Link]

-

Li, L., Li, Z., Wang, Y., Luo, M., Liu, D., & Lv, R. (2014). Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli. PMC. [Link]

-

de Oliveira, M. G. B., de Vasconcelos, C. F. B., de Lira, D. P., de Oliveira, J. F., de Oliveira, F. A., & de Almeida, R. N. (2021). Alpha-Terpineol as Antitumor Candidate in Pre-Clinical Studies. Bentham Science. [Link]

-

Li, L., Li, Z., Wang, Y., Luo, M., Liu, D., & Lv, R. (2023). Antibacterial activity and mechanisms of α-terpineol against foodborne pathogenic bacteria. ResearchGate. [Link]

-